N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide

Phosphodiesterase Enzyme Inhibition cAMP Signaling

Acquire CAS 1311813-18-9 as a structurally elucidated arformoterol impurity reference standard, uniquely featuring a 3-acetamidophenyl and 2-formylphenoxy scaffold. This certified standard is critical for HPLC/LC-MS system suitability and forced degradation studies in ANDA/DMF filings. Not a generic 2-phenoxyacetamide; its exact substituent pattern is essential for valid impurity tracking. Ships with CoA detailing purity—do not substitute with uncharacterized analogs as this specific impurity has distinct regulatory relevance.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 1311813-18-9
Cat. No. B2956218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide
CAS1311813-18-9
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)NC(=O)C)NC(=O)COC2=CC=CC=C2C=O
InChIInChI=1S/C19H20N2O4/c1-13(15-7-5-8-17(10-15)21-14(2)23)20-19(24)12-25-18-9-4-3-6-16(18)11-22/h3-11,13H,12H2,1-2H3,(H,20,24)(H,21,23)
InChIKeyOIXQIHZFNXGXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide (CAS 1311813-18-9): Baseline Identity and Sourcing


N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide (CAS 1311813-18-9) is a synthetic small molecule with the formula C19H20N2O4 and a molecular weight of 340.38 g/mol . It belongs to the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide class, a scaffold explored for anti-inflammatory, analgesic, and anticancer activities in preclinical studies [1]. The compound has also been cataloged as an impurity of the long-acting β2-agonist arformoterol [2]. Publicly available quantitative bioactivity data for this specific compound is extremely limited; the only identified direct assay result indicates the compound was deemed 'insignificant' for cAMP phosphodiesterase inhibition [3]. Prospective users should anticipate relying on vendor-provided certificates of analysis for identity and purity verification.

Why Generic Substitution Fails for N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide (CAS 1311813-18-9)


Generic substitution among 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives is not scientifically justifiable due to the pronounced structure-activity relationships governing this scaffold. The literature demonstrates that minor substituent changes on the phenoxy ring (e.g., halogen vs. formyl) or the phenylethylamine moiety (e.g., 4-chlorophenyl vs. 3-acetamidophenyl) drive divergent pharmacological profiles, with compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) being highlighted as the primary active candidate in the series [1]. For CAS 1311813-18-9, the only direct assay report labels the compound 'insignificant' for cAMP phosphodiesterase inhibition [2], a finding that cannot be extrapolated to other analogs in the class. Furthermore, the compound's specific role as an arformoterol impurity [3] makes it chemically distinct from bioactives; substituting an uncharacterized impurity reference standard for a well-profiled analog introduces regulatory and experimental risk.

Quantitative Evidence Guide for N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide (CAS 1311813-18-9)


cAMP Phosphodiesterase Inhibition: Direct Assay Reports 'Insignificant' Activity

In the only publicly available direct assay for CAS 1311813-18-9, the compound was tested for inhibitory activity against cAMP phosphodiesterase (PDE) from bovine aorta at 1 µM cGMP, in the presence of calcium (10 µM) and calmodulin (15 nM). The assay entry explicitly labels the compound as 'insignificant' [1]. This contrasts sharply with known PDE inhibitors that display nanomolar to low-micromolar potency in comparable assays, indicating that this compound lacks meaningful PDE activity. This negative result does not imply absence of activity at other targets, but any procurement decision based on PDE pharmacology is contraindicated.

Phosphodiesterase Enzyme Inhibition cAMP Signaling

Adjuvant-Induced Paw Edema: In Vivo Anti-Inflammatory Model with No Reported Efficacy Data for This Compound

A bioactivity entry links CAS 1311813-18-9 to an adjuvant-induced paw edema model in male Sprague-Dawley rats at a dose of 25 mg/kg [1]. However, the database does not report any quantitative efficacy outcome (e.g., % inhibition of edema or statistical significance level) for this specific compound. In the same compound class, analog 3c exhibited significant anti-inflammatory activity in vivo [2]. The absence of publicly reported efficacy data for CAS 1311813-18-9 in this model represents a critical information gap for prospective purchasers.

Anti-inflammatory in vivo Paw Edema COX/LOX

Impurity Marker: Structural Differentiation from Formoterol/Arformoterol API for Analytical Reference Applications

CAS 1311813-18-9 is cataloged as an impurity of arformoterol and has been the subject of structural characterization in the context of secondary degradant identification in LDPE respules of arformoterol tartrate inhalation solution [1]. Its structure, featuring a 3-acetamidophenyl-ethyl moiety and a 2-formylphenoxy acetamide backbone, distinguishes it from the parent drug arformoterol (which contains a formamide group and a hydroxyl-substituted phenylethanolamine core) and from other common formoterol impurities. This structural uniqueness makes it a valuable reference marker for analytical method development, HPLC impurity profiling, and ANDA/DMF submissions.

Impurity Profiling Reference Standard Pharmaceutical Analysis Arformoterol

Recommended Application Scenarios for N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide (CAS 1311813-18-9)


Analytical Reference Standard for Arformoterol Impurity Profiling and Method Validation

Pharmaceutical QC laboratories and CROs developing HPLC or LC-MS methods for arformoterol tartrate inhalation solution can use CAS 1311813-18-9 as a structurally characterized impurity reference standard. The compound's distinct molecular framework (3-acetamidophenyl-ethyl + 2-formylphenoxy acetamide) enables its use as a system suitability marker and for determining relative retention times during forced degradation studies [1]. Suppliers typically provide a Certificate of Analysis with purity data essential for regulatory submissions such as ANDA or DMF filings . This application is directly supported by literature documenting the structural elucidation of this impurity in LDPE respule degradation studies [1].

Scaffold for Structure-Activity Relationship (SAR) Exploration in 2-(Substituted Phenoxy)acetamide Series

Medicinal chemists investigating the SAR of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives may acquire CAS 1311813-18-9 as a specific analog featuring a 3-acetamidophenyl substituent and a 2-formylphenoxy moiety. These functional groups are underrepresented in the published literature, where halogen and nitro substituents dominate the characterized analogs (e.g., compound 3c) [2]. The formyl group may participate in unique hydrogen-bonding or covalent interactions not possible with other substituents, though this remains to be experimentally verified. Procurement for this use case should be anchored to a specific hypothesis about the role of the acetamido and formyl substituents.

Negative Control for cAMP Phosphodiesterase Assays

Given the publicly available BindingDB annotation labeling CAS 1311813-18-9 as 'insignificant' for cAMP phosphodiesterase inhibition in a bovine aorta assay system [3], the compound may serve as a negative control for PDE inhibitor screening campaigns. However, this application is limited by the lack of concentration-response data and should be validated in the user's own assay system before routine use. Researchers should not assume inactivity at other PDE isoforms or in different species.

Quote Request

Request a Quote for N-[1-(3-acetamidophenyl)ethyl]-2-(2-formylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.